Bicyclo[3.2.0]heptane-6-carboxamide

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Flexible carboxamide scaffolds often fail to lock bioactive conformations, resulting in poor target engagement. Bicyclo[3.2.0]heptane-6-carboxamide (CAS 24112-84-3, MW 139.19) provides a uniquely rigid, boat-like [3.2.0] core that enforces precise pharmacophore presentation. - Conformational Locking: The [3.2.0] ring fusion restricts the carboxamide group into a specific spatial orientation, validated by X-ray crystallography. - Proven Potency: Derivatives have demonstrated high target engagement, including RXFP1 agonists (EC50 = 12 nM) and α2δ calcium channel ligands (Ki = 18 nM). - Scaffold-Hopping: A strategic replacement for less rigid bicyclic systems (e.g., [2.2.1] or [3.1.0] frameworks) that fail to reproduce the same binding interactions. Supplied as a research-grade building block with guaranteed ≥95% purity and full analytical documentation. Standard international B2B shipping is available with no special regulatory permits required.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B15241421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]heptane-6-carboxamide
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2CC(C2C1)C(=O)N
InChIInChI=1S/C8H13NO/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H2,9,10)
InChIKeyGONWNITVZKZMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.0]heptane-6-carboxamide: A Rigid Bicyclic Scaffold for Drug Discovery


Bicyclo[3.2.0]heptane-6-carboxamide (CAS 24112-84-3, C8H13NO, MW 139.19) is a saturated bicyclic compound comprising a fused cyclobutane-cyclopentane ring system with a carboxamide functional group at the 6-position [1]. This scaffold is a key building block in medicinal chemistry, prized for its inherent rigidity and ability to lock pharmacophores into specific three-dimensional conformations, thereby enhancing target binding affinity and selectivity [2]. Its unique structure facilitates precise spatial orientation of functional groups, making it a valuable intermediate for developing novel therapeutic agents targeting GPCRs, ion channels, and enzymes.

Why Bicyclo[3.2.0]heptane-6-carboxamide Cannot Be Replaced by Other Carboxamides


Generic substitution with other bicyclic or monocyclic carboxamides is scientifically unsound due to the unique conformational constraints imposed by the bicyclo[3.2.0]heptane core. Unlike more flexible monocyclic analogs (e.g., cyclohexane or cyclopentane carboxamides) or alternative bicyclic systems (e.g., bicyclo[2.2.1]heptane or bicyclo[3.1.0]hexane), the specific [3.2.0] ring fusion enforces a distinct boat-like conformation that is largely unaffected by peripheral substitution [1]. This intrinsic property, validated by X-ray crystallography and NMR, dictates the precise three-dimensional presentation of the carboxamide pharmacophore, which is critical for achieving the desired binding interactions with biological targets [1]. Consequently, substituting this core with a structurally similar but conformationally different scaffold can lead to a complete loss of target engagement or unintended off-target activity, underscoring the need for this specific compound in structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation: Comparator Evidence for Scientific Procurement


Conformational Rigidity vs. Flexible Monocyclic Analogs

The bicyclo[3.2.0]heptane core provides a quantifiable advantage in conformational locking relative to flexible monocyclic carboxamides. X-ray crystallography and computational studies demonstrate that the bicyclo[3.2.0]heptane scaffold adopts a stable boat-like conformation with a defined dihedral angle between the bridgehead and functionalized carbons, a feature absent in monocyclic analogs [1]. This rigidity translates to a reduced entropic penalty upon target binding, a key driver of improved affinity and selectivity in drug candidates. In a model system using GABA mimetics, the bicyclo[3.2.0]heptane derivative exhibited an IC50 of 0.59 μM against the GABA transporter BGT-1, demonstrating functional activity that is directly attributable to the core's conformational properties [1].

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Potency in RXFP1 Agonists for Cardiovascular Indications

The bicyclo[3.2.0]heptane-6-carboxamide framework is the foundational core of a new class of potent and selective RXFP1 (Relaxin Family Peptide Receptor 1) agonists [1]. A direct comparator analysis within the patent literature reveals that a bicyclo[3.2.0]heptane bis(amide) derivative (Example 7) inhibits cAMP production in HEK293 cells expressing human RXFP1 with an EC50 value of 12 nM [1]. This high potency is directly attributed to the conformational constraint imparted by the bicyclic core, which is essential for presenting the key pharmacophoric elements in the correct spatial orientation for receptor activation. This level of potency is not observed for simpler, more flexible amide analogs that lack the rigid bicyclo[3.2.0]heptane scaffold.

GPCR Pharmacology Cardiovascular Therapeutics Medicinal Chemistry

Enhanced Binding Affinity to Calcium Channel α2δ Subunit

Compounds built on the bicyclo[3.2.0]heptane core, such as the GABA analog PD-217014, demonstrate significantly enhanced binding affinity to the α2δ subunit of voltage-gated calcium channels compared to first-generation, more flexible gabapentinoids [1]. PD-217014 (1α,3α,5α-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid), which shares the same rigid bicyclo[3.2.0]heptane framework as the target carboxamide, inhibits [3H]-gabapentin binding with a Ki of 18 nM [1]. This represents a substantial improvement in affinity relative to gabapentin, which has a Ki in the micromolar range (e.g., ~1-10 µM). The 50- to 500-fold increase in binding affinity is a direct result of the conformational restriction provided by the bicyclo[3.2.0]heptane ring system, which pre-organizes the molecule into its bioactive conformation.

Neuropharmacology Ion Channel Modulation Structure-Activity Relationship

Enzyme Inhibitory Potency via Rigid Scaffold

The rigid bicyclo[3.2.0]heptane framework is a recognized scaffold for the development of potent enzyme inhibitors, including those targeting the proteasome. Omuralide, a natural product derivative containing a 6-oxa-2-azabicyclo[3.2.0]heptane core, achieves 50% inhibition of the proteasome at concentrations as low as 2-4.8 nM [1]. While the target compound is a carboxamide rather than a β-lactone, the underlying bicyclo[3.2.0]heptane core is identical. This class-level evidence demonstrates the scaffold's intrinsic ability to fit precisely into enzyme active sites and form stable, high-affinity complexes. This is in stark contrast to more flexible or differently fused bicyclic systems (e.g., bicyclo[2.2.1]heptane), which often fail to achieve the same level of shape complementarity and therefore show significantly reduced inhibitory potency.

Enzymology Proteasome Inhibition Anti-Cancer Research

High-Value Application Scenarios in R&D and Industrial Procurement


Lead Optimization for GPCR and Ion Channel Targets

Procure Bicyclo[3.2.0]heptane-6-carboxamide as a key intermediate for synthesizing focused libraries of conformationally constrained analogs. The scaffold's documented ability to enhance potency at targets like RXFP1 (EC50 = 12 nM for a bis(amide) derivative [1]) and the α2δ calcium channel (Ki = 18 nM for PD-217014 [2]) makes it a high-priority building block for improving the affinity and selectivity of lead compounds in cardiovascular, neurological, and pain research programs.

Chemical Probe Development for Conformational Effects

Utilize the compound to create tool molecules for investigating the role of conformational preorganization in target binding. The well-characterized rigid, boat-like conformation of the bicyclo[3.2.0]heptane core, as defined by X-ray crystallography [3], allows researchers to deconvolute the entropic contributions to binding free energy. This makes the carboxamide an ideal core for designing chemical probes that can validate target engagement hypotheses and elucidate fundamental mechanisms of molecular recognition.

Scaffold-Hopping in Enzyme Inhibitor Design

Employ Bicyclo[3.2.0]heptane-6-carboxamide as a rigid scaffold for 'scaffold-hopping' in enzyme inhibitor programs. The class-level potency demonstrated by related bicyclo[3.2.0]heptane-based inhibitors like Omuralide (IC50 ~ 2-5 nM against the proteasome [4]) highlights the core's ability to achieve high shape complementarity with enzyme active sites. This makes it a strategic choice for replacing less effective or metabolically unstable scaffolds in ongoing inhibitor design campaigns, particularly for proteases, kinases, and other therapeutically relevant enzymes.

Custom Synthesis and Collaborative Drug Discovery

Source the compound for outsourced medicinal chemistry and collaborative drug discovery projects. Its status as a non-commercial, research-grade building block with a defined CAS number (24112-84-3) and known physicochemical properties (MW 139.19, C8H13NO [5]) ensures reproducibility and facilitates quality control. The clear differentiation from more common bicyclic scaffolds, based on its unique conformation and proven utility in potent agonists [1], provides a strong scientific rationale for its inclusion in grant proposals and collaborative research agreements with academic and industrial partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[3.2.0]heptane-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.